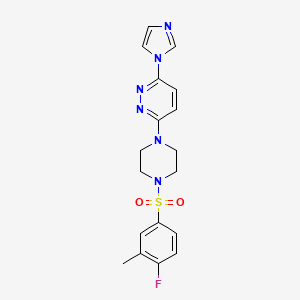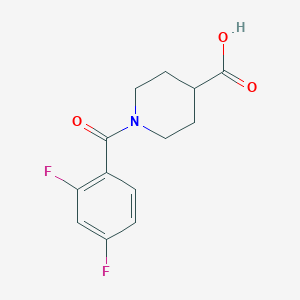
3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid is an organic compound that features a benzoic acid moiety linked to a sulfonamide group, which is further attached to a dichloropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid typically involves the following steps:
Formation of the sulfonamide linkage: This can be achieved by reacting 2,6-dichloropyridine-3-sulfonyl chloride with 3-aminobenzoic acid under basic conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions
3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfonamide group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the sulfonamide group.
科学研究应用
3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties.
Biological studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
作用机制
The mechanism of action of 3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The dichloropyridine ring can enhance binding affinity and specificity through additional interactions with the target.
相似化合物的比较
Similar Compounds
- 2,6-Dichloropyridine-3-sulfonamide
- 3-(2,6-Dichloropyridine-3-sulfonamido)-5-(trifluoromethyl)benzoic acid
Uniqueness
3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid is unique due to the presence of both a benzoic acid moiety and a dichloropyridine ring. This combination allows for diverse chemical reactivity and potential applications in various fields. The sulfonamide linkage provides additional versatility in terms of biological activity and chemical modifications.
属性
IUPAC Name |
3-[(2,6-dichloropyridin-3-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-10-5-4-9(11(14)15-10)21(19,20)16-8-3-1-2-7(6-8)12(17)18/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWHCCAHZXULBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2900731.png)

![2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B2900733.png)


![N-[4-(1-aminoethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2900741.png)
![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide](/img/structure/B2900744.png)
![N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2900745.png)
![7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900747.png)




![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide](/img/structure/B2900754.png)
